molecular formula C6H6BrFN2 B1613521 4-(1-Bromoethyl)-5-fluoropyrimidine CAS No. 188416-47-9

4-(1-Bromoethyl)-5-fluoropyrimidine

Cat. No. B1613521
CAS RN: 188416-47-9
M. Wt: 205.03 g/mol
InChI Key: BXIHJVDQQNZXBD-UHFFFAOYSA-N
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Description

“4-(1-Bromoethyl)-5-fluoropyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has a bromoethyl group attached at the 4th position and a fluorine atom at the 5th position of the pyrimidine ring.


Molecular Structure Analysis

The molecular structure of “4-(1-Bromoethyl)-5-fluoropyrimidine” would consist of a pyrimidine ring with a bromoethyl group (-CH2-CH2-Br) attached at the 4th position and a fluorine atom at the 5th position .


Chemical Reactions Analysis

As a pyrimidine derivative, “4-(1-Bromoethyl)-5-fluoropyrimidine” could potentially undergo a variety of chemical reactions. The bromoethyl group could undergo nucleophilic substitution reactions, and the pyrimidine ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-Bromoethyl)-5-fluoropyrimidine” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis for Industrial Production

    An improved synthesis process using α-fluoroacetic ester as the primary material for synthesizing 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine was developed. This process features mild reaction conditions and is suitable for industrial production, achieving an overall yield of 41.7% (Y. Bin, 2004).

  • Novel Synthesis for Kinase Inhibitors

    The synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, biologically active molecules seen in various anticancer agents, was executed. This synthesis involved regioselective substitution at the pyrimidine position, followed by the preparation of amide at another position, contributing to the discovery of potential kinase inhibitors (H. Wada et al., 2012).

  • Pyrimidine Derivatives Synthesis

    The synthesis and piperidinolysis of simple fluoropyrimidines were explored, with the creation of 2-fluoropyrimidine and its derivatives. These studies provide insights into reaction rates and UV and 1H NMR spectra of fluoropyrimidines (Des J. Brown & P. Waring, 1974).

Medical and Pharmacological Research

  • Antitubercular Activity

    Fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines, including 4-(1-Bromoethyl)-5-fluoropyrimidine derivatives, were synthesized and tested for antitubercular activity against Mycobacterium tuberculosis and other strains. Some compounds demonstrated promising activity, indicating potential medical applications in treating tuberculosis (E. Verbitskiy et al., 2016).

  • Development of Antifungal Agents

    In the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, a 4-(1-metalloethyl)-5-fluoropyrimidine derivative played a crucial role. This showcases the application of fluoropyrimidine derivatives in developing new antifungal medications (M. Butters et al., 2001).

  • Pharmacogenetic Studies for Chemotherapy Toxicity

    Fluoropyrimidine derivatives are extensively used in cancer treatment. Studies on genetic variants in genes like DPYD, TYMS, CDA, and MTHFR have been significant predictors of fluoropyrimidine toxicity, emphasizing the importance of personalized medicine in chemotherapy (A. Loganayagam et al., 2013).

Imaging and Diagnostic Applications

  • Noninvasive Drug Studies: Fluoropyrimidines, including derivatives of 4-(1-Bromoethyl)-5-fluoropyrimidine, have been subject to noninvasive studies using techniques like 19F NMR spectroscopy. These studies provide insights into drug metabolism and can assistin developing strategies for individualizing doses for optimizing chemotherapy treatments (P. Mcsheehy & J. Griffiths, 1989).

Future Research Directions

  • Drug Label Update for Patient Safety: Research emphasizes the need for updating drug labels of fluoropyrimidines to include recommendations on pre-emptive screening for DPYD variants and DPYD genotype-guided dose adjustments. This is a step towards personalized medicine and ensuring patient safety during fluoropyrimidine therapy (L. M. Henricks et al., 2017).

Safety And Hazards

The safety and hazards associated with “4-(1-Bromoethyl)-5-fluoropyrimidine” would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

4-(1-bromoethyl)-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c1-4(7)6-5(8)2-9-3-10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIHJVDQQNZXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624759
Record name 4-(1-Bromoethyl)-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Bromoethyl)-5-fluoropyrimidine

CAS RN

188416-47-9
Record name 4-(1-Bromoethyl)-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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